1-(Tert-butylsulfanyl)-2-fluoro-4-nitrobenzene
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Overview
Description
1-(Tert-butylsulfanyl)-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(tert-butylsulfanyl)-2-fluoro-4-nitrobenzene typically involves the introduction of the tert-butylsulfanyl group to a fluoronitrobenzene precursor. One common method includes the reaction of 2-fluoro-4-nitrobenzene with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
1-(Tert-butylsulfanyl)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions, often facilitated by a catalyst or a strong base.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Iron powder, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, anilines, and substituted benzene derivatives.
Scientific Research Applications
1-(Tert-butylsulfanyl)-2-fluoro-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(tert-butylsulfanyl)-2-fluoro-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, the reduction of the nitro group to an amino group can lead to the formation of active metabolites that interact with cellular targets. The tert-butylsulfanyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar compounds to 1-(tert-butylsulfanyl)-2-fluoro-4-nitrobenzene include:
1-Bromo-4-(tert-butylsulfanyl)benzene: Similar structure but with a bromine atom instead of a fluorine atom.
1-(tert-Butylsulfanyl)-4-chlorobenzene: Contains a chlorine atom instead of a fluorine atom.
tert-Butylsulfanylphthalonitriles: Compounds with similar tert-butylsulfanyl groups but different core structures.
Properties
IUPAC Name |
1-tert-butylsulfanyl-2-fluoro-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S/c1-10(2,3)15-9-5-4-7(12(13)14)6-8(9)11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWROXQPBGHVJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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